

Synthesis of caged ATP using nitrobenzyl derivatives

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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzyl chloride

CAS No.: 66424-91-7

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Technical Application Note: Synthesis and Characterization of P³-[1-(2-nitrophenyl)ethyl]-ATP (NPE-caged ATP)

Introduction: The Strategic Value of Caged ATP

In kinetic studies of ATPases, ion channels, and kinases, the mixing time of reagents often limits the temporal resolution of the assay. "Caged" ATP—an analog of ATP rendered biologically inert by a photolabile protecting group—solves this by allowing the rapid, synchronous release of free ATP upon irradiation with UV light (300–360 nm).[1]

The most robust and widely characterized variant is P³-[1-(2-nitrophenyl)ethyl]-ATP (NPE-caged ATP). Unlike simple nitrobenzyl esters, the methyl substitution at the benzylic carbon (the "ethyl" group) significantly accelerates the photolysis rate (

), making it suitable for millisecond-scale kinetic investigations (Kaplan et al., 1978).

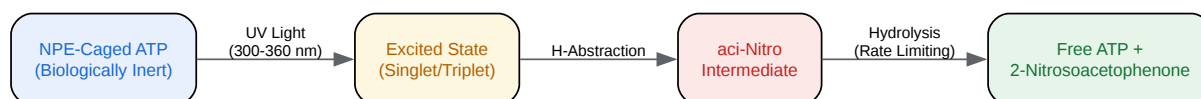
This guide details the synthesis of the caging precursor, its coupling to ATP, and the critical purification steps required to ensure a product free of inhibitory contaminants.

Mechanism of Photolysis

Understanding the photochemistry is essential for experimental design. Upon UV excitation, the NPE group undergoes an intramolecular redox reaction (Norrish Type II mechanism).

- Excitation: The nitro group abstracts a benzylic hydrogen.
- Isomerization: Formation of a transient, highly acidic aci-nitro intermediate.
- Hydrolysis: The aci-nitro species decays, cleaving the phosphate ester bond.
- Release: Free ATP is released along with a nitrosoketone byproduct (2-nitrosoacetophenone).

Critical Insight: The nitrosoketone byproduct is reactive and can modify cysteine residues on proteins, potentially inactivating the enzyme under study. It is mandatory to include thiol scavengers (e.g., DTT or Glutathione) in your assay buffer to neutralize this byproduct (McCray et al., 1980).



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Figure 1: The photochemical pathway of NPE-caged ATP uncaging. The decay of the aci-nitro intermediate is the rate-determining step for ATP release.

Synthesis Protocol

The synthesis follows the "diazo" route, which is preferred over direct alkylation with halides because it selectively targets the terminal gamma-phosphate (P³) at acidic pH, minimizing alpha/beta-caging (Walker et al., 1988).

Phase A: Synthesis of 1-(2-Nitrophenyl)diazoethane

Safety Warning: Diazo compounds are potentially explosive and toxic. Perform all steps in a fume hood behind a blast shield. Use plastic labware where possible to avoid sharp edges

initiating detonation.

Reagents:

- 2-Nitroacetophenone
- Hydrazine monohydrate
- Manganese(IV) oxide (MnO_2), activated
- Chloroform (CHCl_3)
- Ethanol[2]

Step-by-Step:

- **Hydrazone Formation:** Reflux 2-nitroacetophenone (10 mmol) with hydrazine monohydrate (15 mmol) in ethanol (20 mL) for 2 hours.
- **Isolation:** Evaporate solvent. The resulting hydrazone is usually an oil or low-melting solid. Note: Purity of this intermediate is critical; recrystallize from ethanol if necessary.
- **Oxidation:** Dissolve the hydrazone (5 mmol) in dry chloroform (20 mL). Add activated MnO_2 (25 mmol) slowly with stirring in the dark.
- **Reaction:** Stir for 60 minutes at room temperature. The solution will turn deep orange/red, indicating diazo formation.
- **Filtration:** Filter through a Celite pad to remove MnO_2 . The filtrate contains the reactive 1-(2-nitrophenyl)diazoethane. Do not isolate the solid diazo compound; use the solution immediately.

Phase B: Coupling to ATP

Reagents:

- ATP disodium salt
- Glacial acetic acid / Sodium acetate

- Diethyl ether

Step-by-Step:

- ATP Preparation: Dissolve ATP (1 mmol) in water (3 mL). Adjust pH to 4.0 using glacial acetic acid.
 - Expert Note: pH 4.0 is the "Goldilocks" zone. Higher pH leads to multiple alkylations; lower pH hydrolyzes the ATP.
- Coupling: Add the chloroform solution of 1-(2-nitrophenyl)diazoethane (from Phase A) to the aqueous ATP solution.
- Agitation: Vigorously stir the biphasic mixture (water/chloroform) for 24 hours at room temperature in the dark. The reaction occurs at the interface.
- Extraction: Separate the phases. Wash the aqueous phase (containing ATP and Caged ATP) 3 times with diethyl ether to remove unreacted diazo compound and breakdown products.
- Lyophilization: Freeze-dry the aqueous phase to obtain the crude product.

Purification (RP-HPLC)

Crude synthesis yields a mixture of unreacted ATP, P³-caged ATP (desired), and trace amounts of P¹,P³-dicaged species. Ion-exchange chromatography (DEAE-Sephadex) was the historical standard, but Reverse-Phase HPLC (RP-HPLC) provides superior separation of the diastereomers (due to the chiral center on the ethyl group).

System: C18 Semi-preparative Column (e.g., 250 x 10 mm, 5 μm). Detection: UV at 260 nm.[3]

Mobile Phases:

- Buffer A: 10 mM Sodium Phosphate, pH 5.5 + 5 mM Tetrabutylammonium bisulfate (TBA⁻ ion pairing agent).
- Buffer B: Acetonitrile (ACN).[3]

Gradient Protocol:

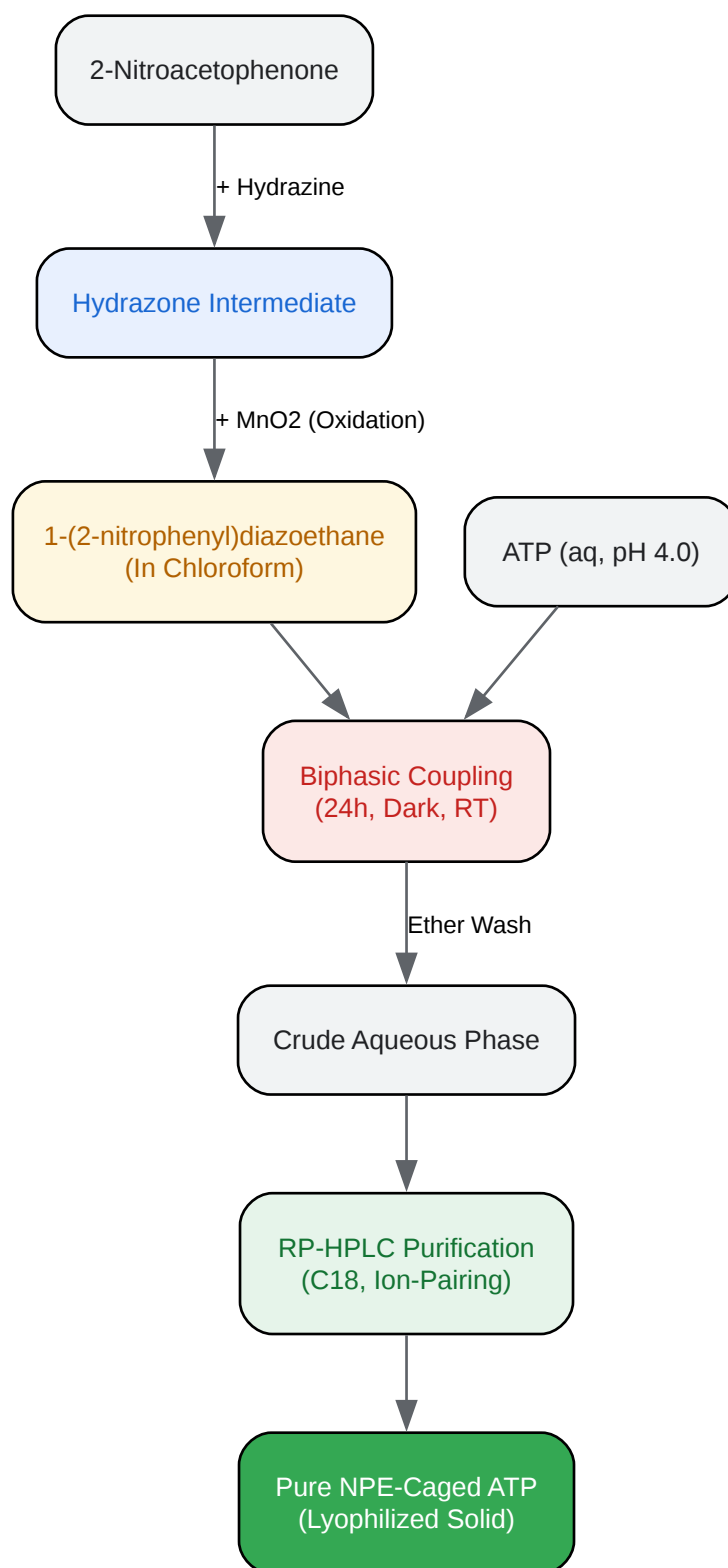
Time (min)	% Buffer A	% Buffer B	Event
0.0	95	5	Injection
5.0	95	5	Isocratic Hold
25.0	40	60	Linear Gradient
30.0	5	95	Wash
35.0	95	5	Re-equilibration

Fraction Collection:

- ATP: Elutes early (high polarity).
- NPE-Caged ATP: Elutes as two closely spaced peaks (diastereomers R and S). Both are biologically active upon photolysis. Collect both.
- Dicaged/Byproducts: Elute later (high hydrophobicity).

Post-Processing: Pool fractions, evaporate ACN under vacuum, and lyophilize. To remove TBA salts, pass the product through a small cation-exchange column (Na⁺ form) or perform ethanol precipitation.

Workflow Visualization



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Figure 2: Complete synthetic workflow from precursor preparation to purified product.

Quality Control & Characterization

Before using the reagent in biological assays, validate these parameters:

- UV-Vis Spectroscopy:
 - NPE-caged ATP should show a characteristic shoulder at 260 nm (adenine) and significant absorption tailing out to 350 nm (nitrobenzyl group).
 - Ratio

should be consistent (approx 4.0–5.0).
- Purity Check (Analytical HPLC):
 - Re-inject a small amount on an analytical C18 column. Purity >95% is required to prevent "leakage" activity in the absence of light.
- Photolysis Efficiency Test:
 - Irradiate a 1 mM solution with a UV lamp (365 nm) for varying times (0, 10, 30, 60 seconds).
 - Run HPLC.^{[3][4][5][6]} You should see the disappearance of the Caged ATP doublet and the appearance of a single ATP peak.

Handling and Storage

- Light: Strictly handle in amber tubes or under yellow safe-light.
- Stability: Stable as a lyophilized solid at -80°C for years. In solution (pH 7.0), stable for weeks at -20°C.
- Hydrolysis: Avoid prolonged exposure to basic pH (>9.0) in the dark, as the ester bond can hydrolyze slowly.

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